molecular formula C15H21ClFNO2 B11165496 N-(3-butoxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide

N-(3-butoxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide

Cat. No.: B11165496
M. Wt: 301.78 g/mol
InChI Key: JQCNMADXRREISL-UHFFFAOYSA-N
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Description

N-(3-butoxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a butoxypropyl group attached to the nitrogen atom and a chloro-fluorophenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide typically involves the reaction of 2-(2-chloro-6-fluorophenyl)acetic acid with 3-butoxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: Research may focus on its potential as a drug candidate for treating specific diseases.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-butoxypropyl)-2-(2-chlorophenyl)acetamide: Lacks the fluorine atom on the phenyl ring.

    N-(3-butoxypropyl)-2-(2-fluorophenyl)acetamide: Lacks the chlorine atom on the phenyl ring.

    N-(3-butoxypropyl)-2-(2-chloro-4-fluorophenyl)acetamide: Has the fluorine atom in a different position on the phenyl ring.

Uniqueness

N-(3-butoxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to similar compounds, making it of particular interest in research and development.

Properties

Molecular Formula

C15H21ClFNO2

Molecular Weight

301.78 g/mol

IUPAC Name

N-(3-butoxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide

InChI

InChI=1S/C15H21ClFNO2/c1-2-3-9-20-10-5-8-18-15(19)11-12-13(16)6-4-7-14(12)17/h4,6-7H,2-3,5,8-11H2,1H3,(H,18,19)

InChI Key

JQCNMADXRREISL-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCNC(=O)CC1=C(C=CC=C1Cl)F

Origin of Product

United States

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